molecular formula C14H18O2 B14511742 Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 62677-77-4

Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate

Katalognummer: B14511742
CAS-Nummer: 62677-77-4
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: QFDVCVXVIISPAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a 6-methyl-2,3-dihydro-1H-inden-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate typically involves the esterification of 6-methyl-2,3-dihydro-1H-inden-1-yl acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-methyl-2,3-dihydro-1H-inden-1-yl acetic acid or 6-methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 6-methyl-2,3-dihydro-1H-inden-1-yl ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl (2,3-dihydro-1H-inden-1-yl)acetate
  • Methyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate
  • Ethyl (6-methyl-1H-indene-1-yl)acetate

Uniqueness

This compound is unique due to the presence of the 6-methyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Eigenschaften

CAS-Nummer

62677-77-4

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

ethyl 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetate

InChI

InChI=1S/C14H18O2/c1-3-16-14(15)9-12-7-6-11-5-4-10(2)8-13(11)12/h4-5,8,12H,3,6-7,9H2,1-2H3

InChI-Schlüssel

QFDVCVXVIISPAE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1CCC2=C1C=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.